REACTION_SMILES
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[C:7]([O:8][OH:9])(=[O:10])[CH3:11].[CH2:19]([Cl:20])[Cl:21].[CH:1]1([SH:6])[CH2:2][CH2:3][CH2:4][CH2:5]1.[ClH:17].[Na+:16].[OH2:18].[S:12]([O-:13])([OH:14])=[O:15]>>[CH:1]1([S:12](=[O:13])([OH:14])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
SC1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |